2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
2-{[3-(3-Methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3-methylbutyl substituent at position 3, a sulfanyl-linked acetamide moiety at position 2, and a 4-methylbenzyl group on the acetamide nitrogen. The thienopyrimidinone scaffold is a pharmacologically privileged structure, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities . The sulfanyl-acetamide linkage is a critical functional group, enabling interactions with biological targets such as kinases or inflammatory mediators .
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-14(2)8-10-24-20(26)19-17(9-11-27-19)23-21(24)28-13-18(25)22-12-16-6-4-15(3)5-7-16/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVBRNXXDDPVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. The starting materials often include thieno[3,2-d]pyrimidine derivatives, which are functionalized through a series of reactions including alkylation, acylation, and thiolation. The reaction conditions may vary, but common solvents include dichloromethane and dimethylformamide, with catalysts such as triethylamine or pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrimidinone core differs from quinazolinone derivatives (e.g., ), which may alter electronic properties and binding affinity due to sulfur incorporation.
- Synthesis methods for thienopyrimidinone derivatives typically involve nucleophilic substitution under mild conditions (room temperature, acetone), ensuring scalability .
Key Observations :
- Quinazolinone derivatives (e.g., ) exhibit moderate to potent anti-inflammatory activity, with some outperforming Diclofenac. The target compound’s thienopyrimidinone core may offer similar or improved efficacy due to enhanced electron-withdrawing effects from the sulfur atom.
- The 4-methylbenzyl group in the target compound may reduce gastrointestinal toxicity compared to simpler alkyl chains (e.g., ethylamino in ).
Physicochemical and Crystallographic Comparisons
- Crystallography: Sulfonamide analogs (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ) form stable hydrogen-bonded networks (N–H⋯O and C–H⋯O interactions), enhancing crystalline stability.
- Molecular Weight and LogP : The target compound’s molecular weight (~450–470 g/mol, estimated) aligns with Lipinski’s rules, suggesting oral bioavailability. The 3-methylbutyl and 4-methylbenzyl groups may increase logP compared to sulfamoylphenyl derivatives, favoring blood-brain barrier penetration .
Biological Activity
The compound 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore its biological activity, focusing on antitumor properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula: C22H27N3O4S2
- Molecular Weight: 461.6 g/mol
- CAS Number: 1260941-04-5
Biological Activity Overview
Compounds containing the thieno[3,2-d]pyrimidine scaffold have demonstrated various biological activities, particularly in cancer research. The specific compound has been evaluated for its potential as an antitumor agent and inhibitor of key enzymes involved in cancer metabolism.
Antitumor Activity
Recent studies have shown that thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, compounds similar to the one discussed have been tested against the NCI 60 cell line panel, revealing promising results:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
Both compounds exhibited better activity than the standard drug 5-fluorouracil, indicating a strong potential for further development as antitumor agents .
Enzyme Inhibition
The compound's structural features suggest it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy. The presence of specific functional groups allows for the formation of essential interactions with active site residues of DHFR, enhancing its inhibitory potency compared to established drugs like methotrexate .
Case Studies and Research Findings
- In Vitro Studies : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the thieno ring system could significantly enhance biological activity .
- Structure-Activity Relationship (SAR) : Research has demonstrated that substituents on the thieno[3,2-d]pyrimidine core influence both the potency and selectivity of these compounds towards cancer cells. For example, elongation of substituents at specific positions increased lipophilicity and improved cellular uptake .
- Toxicity Studies : Preliminary toxicity assessments showed low toxicity levels for related compounds, with maximum tolerated doses ranging from 1200 to 1750 mg/kg in animal models . This highlights the therapeutic window available for potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
